2-(2-{[(Tert-butoxy)carbonyl]amino}ethyl)-5-methyl-1,3-thiazole-4-carboxylic acid
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Overview
Description
2-(2-{[(Tert-butoxy)carbonyl]amino}ethyl)-5-methyl-1,3-thiazole-4-carboxylic acid: is a synthetic organic compound that features a thiazole ring, a tert-butoxycarbonyl (Boc) protected amine, and a carboxylic acid group
Mechanism of Action
Target of Action
The tert-butoxycarbonyl (boc) group is commonly used as a protecting group in organic synthesis, particularly for amines . This suggests that the compound may interact with amines or amine-containing molecules in biological systems.
Mode of Action
The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This interaction results in the formation of a protected amine, which can undergo further reactions without interference from the amine group. The BOC group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .
Biochemical Pathways
The use of boc-protected amines in peptide synthesis suggests that this compound could potentially influence peptide-related biochemical pathways . The BOC group protects the amine from reacting until it is selectively removed, allowing for controlled peptide chain growth .
Result of Action
The molecular and cellular effects of this compound’s action are likely dependent on the specific amine it interacts with and the context in which it is used. In general, the use of BOC-protected amines allows for more precise control over chemical reactions, which could lead to the synthesis of specific peptides or other molecules .
Action Environment
Environmental factors such as pH and temperature can influence the compound’s action, efficacy, and stability. For example, the addition and removal of the BOC group are performed under specific conditions (aqueous conditions with a base for addition, strong acids for removal) . Therefore, changes in these environmental factors could potentially affect the compound’s ability to interact with its targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-{[(Tert-butoxy)carbonyl]amino}ethyl)-5-methyl-1,3-thiazole-4-carboxylic acid typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea under acidic conditions.
Introduction of the Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality. This is usually done by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or triethylamine.
Carboxylation: The carboxylic acid group can be introduced via carboxylation reactions, often using carbon dioxide or carboxylating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Substitution: The Boc-protected amine can participate in nucleophilic substitution reactions, where the Boc group can be removed under acidic conditions to reveal the free amine, which can then react with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are employed to remove the Boc group.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted amines depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile building block in organic synthesis.
Biology
In biological research, the compound can be used to study enzyme interactions and protein modifications. The Boc-protected amine can be deprotected to interact with biological molecules, providing insights into biochemical pathways.
Medicine
The compound has potential applications in drug development, particularly in the design of enzyme inhibitors or receptor modulators. Its thiazole ring is a common motif in many pharmaceuticals, contributing to its biological activity.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique structure allows for the development of novel compounds with specific properties.
Comparison with Similar Compounds
Similar Compounds
2-(2-Aminoethyl)-5-methyl-1,3-thiazole-4-carboxylic acid: Lacks the Boc protection, making it more reactive.
2-(2-{[(Methoxy)carbonyl]amino}ethyl)-5-methyl-1,3-thiazole-4-carboxylic acid: Features a methoxycarbonyl group instead of a tert-butoxycarbonyl group, affecting its stability and reactivity.
2-(2-{[(Tert-butoxy)carbonyl]amino}ethyl)-1,3-thiazole-4-carboxylic acid: Lacks the methyl group on the thiazole ring, which can influence its chemical properties.
Uniqueness
The presence of the tert-butoxycarbonyl group provides protection to the amine, allowing for selective reactions and modifications. The methyl group on the thiazole ring can influence the compound’s electronic properties and reactivity, making it distinct from other similar compounds.
This detailed overview provides a comprehensive understanding of 2-(2-{[(Tert-butoxy)carbonyl]amino}ethyl)-5-methyl-1,3-thiazole-4-carboxylic acid, covering its synthesis, reactions, applications, and unique features
Properties
IUPAC Name |
5-methyl-2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-1,3-thiazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4S/c1-7-9(10(15)16)14-8(19-7)5-6-13-11(17)18-12(2,3)4/h5-6H2,1-4H3,(H,13,17)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IADZUDGPZFPDQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)CCNC(=O)OC(C)(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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